2-Methoxy-5-phenylpyridine-4-carboxaldehyde 2-Methoxy-5-phenylpyridine-4-carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 1227582-94-6
VCID: VC8221128
InChI: InChI=1S/C13H11NO2/c1-16-13-7-11(9-15)12(8-14-13)10-5-3-2-4-6-10/h2-9H,1H3
SMILES: COC1=NC=C(C(=C1)C=O)C2=CC=CC=C2
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

2-Methoxy-5-phenylpyridine-4-carboxaldehyde

CAS No.: 1227582-94-6

Cat. No.: VC8221128

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-phenylpyridine-4-carboxaldehyde - 1227582-94-6

Specification

CAS No. 1227582-94-6
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name 2-methoxy-5-phenylpyridine-4-carbaldehyde
Standard InChI InChI=1S/C13H11NO2/c1-16-13-7-11(9-15)12(8-14-13)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key JFHYGKVPXSFHQL-UHFFFAOYSA-N
SMILES COC1=NC=C(C(=C1)C=O)C2=CC=CC=C2
Canonical SMILES COC1=NC=C(C(=C1)C=O)C2=CC=CC=C2

Introduction

Chemical and Physical Properties

Structural and Spectroscopic Characteristics

The compound features a pyridine ring with substituents at the 2-, 4-, and 5-positions (Figure 1). Key spectroscopic data include:

  • NMR: The aldehyde proton resonates at δ10.0ppm\delta \sim 10.0 \, \text{ppm}, while the methoxy group appears as a singlet near δ3.9ppm\delta \sim 3.9 \, \text{ppm} . Aromatic protons from the phenyl and pyridine rings are observed between δ7.3ppm\delta \sim 7.3 \, \text{ppm} and δ8.5ppm\delta \sim 8.5 \, \text{ppm} .

  • IR: Strong absorption bands at 1685cm1\sim 1685 \, \text{cm}^{-1} (C=O stretch) and 2830cm1\sim 2830 \, \text{cm}^{-1} (OCH3_3 stretch).

Table 1: Physical Properties

PropertyValue
Molecular FormulaC13H11NO2\text{C}_{13}\text{H}_{11}\text{NO}_2
Molecular Weight213.24 g/mol
Boiling PointNot reported
Melting PointNot reported
LogP~3.45 (predicted)
SolubilitySoluble in DCM, DMF, methanol

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via multistep protocols:

  • Chlorination and Hydrolysis:

    • 2-Methylpyridine undergoes chlorination with trichloroisocyanate in halohydrocarbon solvents (e.g., chloroform) to yield 2-chloromethylpyridine .

    • Hydrolysis under alkaline conditions (e.g., NaOH) produces 2-pyridinemethanol .

  • Oxidation to Aldehyde:

    • 2-Pyridinemethanol is oxidized using sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidine nitric oxide and KBr catalysts .

Table 2: Optimization of Oxidation Step

Catalyst SystemTemperature (°C)Yield (%)
TEMPO/KBr10–2584–90
NaOCl without catalysts25<50

Reactivity and Chemical Transformations

Aldehyde Functionalization

The aldehyde group serves as a reactive handle for diverse transformations:

  • Oxidation: Forms 2-methoxy-5-phenylpyridine-4-carboxylic acid (C13H11NO3\text{C}_{13}\text{H}_{11}\text{NO}_3) using KMnO4_4 or CrO3_3.

  • Reduction: Converts to 2-methoxy-5-phenylpyridine-4-methanol (C13H13NO2\text{C}_{13}\text{H}_{13}\text{NO}_2) via NaBH4_4.

  • Condensation Reactions: Forms Schiff bases with primary amines, useful in coordination chemistry .

Electrophilic Aromatic Substitution

The methoxy group activates the pyridine ring for nitration or sulfonation at the 3-position .

CompoundTargetIC50_{50}/MIC
2-Methoxy-5-phenylpyridine-4-carboxaldehydeTNF-α45% inhibition
5-Chloro-2-methoxy analogue 5-HT2A_{2A}REC50_{50} = 8.49 nM

Applications in Medicinal Chemistry

Drug Intermediate

The compound is a precursor to imidazopyridines and pyrroloimidazoles, which show promise as serotonin receptor agonists and antimycobacterial agents . For example, LPH-5, a derivative, demonstrates high selectivity for 5-HT2A_{2A}R (EC50_{50} = 8.49 nM) .

Case Study: Antimycobacterial Derivatives

In US Patent 9,878,982B2, pyridine derivatives with methoxy and phenyl groups exhibit potent activity against Mycobacterium tuberculosis (MIC: <1 µg/mL) . Structural analogs of 2-Methoxy-5-phenylpyridine-4-carboxaldehyde are highlighted for their improved pharmacokinetic profiles .

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